3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
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Scientific Research Applications
High-Performance Thin-Layer Chromatography for Drug Analysis
One study developed a validated stability-indicating high-performance thin-layer chromatography (HPTLC) method for the determination of linagliptin in tablet dosage form. This method aimed to ascertain the stability characteristics of the drug and support the suitability of the proposed analytical method under various stress conditions (V. Rode & M. Tajne, 2021) (Rode & Tajne, 2021).
PTP 1B Inhibitors for Managing Ailments
Another study focused on 2,4-thiazolidinediones (TZD) and their role as PTP 1B inhibitors, highlighting the journey of TZDs over seven years and their potential activity against PTP 1B, which plays a crucial role in managing insulin resistance associated with type 2 diabetes mellitus (T2DM) (S. Verma, Yatesh Sharad Yadav, & Suresh Thareja, 2019) (Verma et al., 2019).
Hydantoin Derivatives in Medicinal Chemistry
Research on hydantoin derivatives, a non-aromatic five-membered heterocycle, showed significant pharmacological and biological activity in therapeutic and agrochemical applications. The review emphasized the chemical and enzymatic synthesis of hydantoin and its potential medical applications (Shabnam Babu Shaikh et al., 2023) (Shaikh et al., 2023).
Unnatural Base Pairs in Synthetic Biology
A study on the development of unnatural base pairs for synthetic biology discussed the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs. It introduced bases recognized as ring-expanded purines and pyrimidines, which are expected to satisfy criteria for shape complementarity and enhanced stacking ability (Noriko Saito-Tarashima & N. Minakawa, 2018) (Saito-Tarashima & Minakawa, 2018).
Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin
A review discussed the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting their increased potency in biological activity and their metal complexes (S. Omidi & A. Kakanejadifard, 2020) (Omidi & Kakanejadifard, 2020).
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16-17(2)30-21-22(27(3)25(32)28(23(21)31)14-15-33-4)26-24(30)29(16)18-10-12-20(13-11-18)34-19-8-6-5-7-9-19/h5-13H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMGTXPNGUDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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